Indoline-2-Carbaldehyde: Chemical Properties, Structural Dynamics, and Applications in Advanced Organic Synthesis
Indoline-2-Carbaldehyde: Chemical Properties, Structural Dynamics, and Applications in Advanced Organic Synthesis
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indoline-2-carbaldehyde (also known as 2-formylindoline) is a highly versatile, bicyclic building block characterized by a saturated indole core and a reactive C2-formyl group. This technical guide provides an in-depth analysis of its chemical properties, structural dynamics, and mechanistic reactivity. Designed to bridge the gap between theoretical chemistry and applied benchwork, this whitepaper elucidates the causality behind its synthetic applications—ranging from the development of non-linear optical (NLO) materials to the design of receptor tyrosine kinase (RTK) inhibitors.
Core Chemical Properties & Structural Dynamics
Indoline-2-carbaldehyde bridges the gap between simple aromatic aldehydes and complex heterocyclic scaffolds 1[1]. Unlike its fully aromatic counterpart (indole-2-carbaldehyde), the indoline core features
Quantitative Data Summary
| Property | Value |
| Chemical Name | Indoline-2-carbaldehyde |
| Common Synonyms | 2-Formylindoline, Indoline-2-carboxaldehyde |
| CAS Number | 412341-32-3 |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| SMILES Code | O=CC1NC2=C(C=CC=C2)C1 |
| Core Scaffold | 2,3-Dihydro-1H-indole |
Mechanistic Pathways & Reactivity Profile
The synthetic utility of indoline-2-carbaldehyde stems from its bifunctional nature. As a Senior Application Scientist, I emphasize that understanding the orthogonal reactivity of its two primary functional groups is critical for designing successful synthetic routes without unwanted side reactions.
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The C2-Formyl Group (Electrophilic Center): Acts as a potent electrophile. It readily undergoes nucleophilic addition-elimination reactions, such as Knoevenagel and Aldol condensations, to form extended
-conjugated systems (e.g., chalcones) 2[2]. -
The N1-Amine Group (Nucleophilic Center): Serves as a nucleophilic center susceptible to alkylation, acylation, or protection (e.g., Boc or Mesyl group addition). Furthermore, the N-H bond can act as a critical hydrogen bond donor, which is often exploited to lock molecular conformations in solid-state crystal engineering 2[2].
Figure 1: Divergent reactivity pathways of Indoline-2-carbaldehyde.
Applications in Advanced Organic Synthesis & Drug Development
The unique structural geometry of indoline-2-carbaldehyde makes it a privileged scaffold in two major advanced fields:
A. Non-Linear Optical (NLO) Materials
Organic molecules designed for NLO applications (such as electro-optic modulation and THz wave generation) require large molecular hyperpolarizabilities derived from delocalized
B. Kinase Inhibitors in Oncology
In drug discovery, the indoline and related 2-indolinone scaffolds are foundational for developing inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR and FGFR, which are implicated in cellular disorders like cancer 3[3]. The formyl group of indoline-2-carbaldehyde serves as a critical anchoring point, allowing for the attachment of substituted heterocycles (e.g., pyrroles) via methylidene linkages. These modifications are specifically designed to mimic ATP binding within the catalytic domain of the kinases, thereby modulating their activity and preventing aberrant phosphorylation 3[3].
Experimental Protocols: Base-Catalyzed Aldol Condensation
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of anthracenyl chalcone derivatives using indoline-2-carbaldehyde. Every step is designed as a self-validating system where the physical changes (e.g., precipitation) confirm the mechanistic progression 2[2].
Figure 2: Step-by-step experimental workflow for chalcone derivative synthesis.
Step-by-Step Methodology:
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Dissolution & Solvation: Dissolve 0.5 mmol of the ketone (e.g., 9-Acetylanthracene) in 20 mL of methanol, stirring for 10–15 minutes.
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Causality: Methanol acts as a protic solvent that stabilizes the transient enolate intermediate formed in subsequent steps, while ensuring complete solvation of the bulky anthracene precursor.
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Aldehyde Addition: Introduce 0.5 mmol of indoline-2-carbaldehyde to the solution and stir for an additional 10–15 minutes.
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Causality: Pre-mixing the reagents before base activation ensures a homogeneous distribution, minimizing localized concentration gradients that could lead to self-condensation side reactions.
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Base Catalysis: Add a catalytic amount of NaOH and stir the reaction mixture for 4 hours.
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Causality: The hydroxide ion deprotonates the alpha-carbon of the ketone to form an enolate. This nucleophile attacks the electrophilic C2-formyl carbon of the indoline-2-carbaldehyde. Subsequent dehydration yields the
-unsaturated carbonyl (chalcone).
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Precipitation: Pour the reaction mixture into 50 mL of cold water and stir for 10 minutes.
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Causality: The sudden shift in solvent polarity (from methanol to a highly aqueous environment) and the drop in temperature drastically reduce the solubility of the highly conjugated, hydrophobic chalcone product, forcing it to precipitate out of solution.
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Isolation & Purification: Filter the precipitated solids, dry under vacuum, and recrystallize from an acetone solution.
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Causality: Recrystallization leverages differential solubility at varying temperatures to remove unreacted starting materials and trace impurities, yielding high-purity crystals suitable for X-ray crystallographic analysis.
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Conclusion
Indoline-2-carbaldehyde is far more than a simple building block; it is a highly programmable chemical node. By exploiting the orthogonal reactivity of its formyl and secondary amine groups, researchers can architect complex molecules ranging from advanced optoelectronic materials to targeted anti-cancer therapeutics. Mastering the causality behind its reaction conditions—such as solvent polarity and base catalysis—is essential for maximizing yield and structural fidelity in advanced organic synthesis.
References
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[3] Title: US6642232B2 - 3-[4-Substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2- indolinone derivatives as kinase inhibitors Source: Google Patents URL:
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[1] Title: 412341-32-3 | Indoline-2-carbaldehyde | BLD Pharm Source: BLD Pharm URL:
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[2] Title: Crystal structures, DFT studies and UV–visible absorption spectra of two anthracenyl chalcone derivatives Source: IUCr Journals URL:
